1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
The compound “3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone” is a chemical compound with the formula C21H16ClN3O2S . It is also known as an aryl sulfide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC=C (C=C1)CN2C=CC=C (C2=O)C3=NN=C (O3)SCC4=CC=C (C=C4)Cl . This indicates that the compound contains a pyridinone ring, an oxadiazole ring, and a chlorophenyl group, all connected by methylene bridges.Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 409.890, and a mono-isotopic mass of 409.06518 .Scientific Research Applications
Synthesis and Characterization
A series of N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds related to 3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone, have been synthesized. These compounds have been characterized by spectral and analytical data, highlighting their potential for further chemical and pharmaceutical applications (El‐Sayed et al., 2008).
Anticancer Potential
Derivatives of 1,3,4-oxadiazole have shown anticancer activity. For example, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been studied for their anti-cancer activities, indicating the therapeutic potential of these compounds against certain cancer cell lines (Redda & Gangapuram, 2007).
Molecular Docking and Antimicrobial Activity
The molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which share structural similarities with the compound , shows promising anticancer and antimicrobial potentials. These studies suggest the compounds' utility in overcoming microbe resistance to pharmaceutical drugs, offering insights into their broader pharmacological applications (Katariya, Vennapu, & Shah, 2021).
Herbicidal Activity
Research into novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, featuring a thioether moiety, has revealed moderate to high levels of herbicidal activity against graminaceous plants without causing crop injury. This suggests potential agricultural applications for these compounds (Tajik & Dadras, 2011).
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-10-8-16(9-11-17)14-28-21-24-23-19(27-21)18-7-4-12-25(20(18)26)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSBHBIEADMSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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